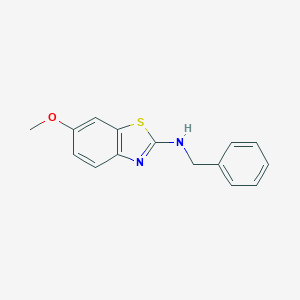

N-benzyl-6-methoxy-1,3-benzothiazol-2-amine

Description

Properties

IUPAC Name |

N-benzyl-6-methoxy-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2OS/c1-18-12-7-8-13-14(9-12)19-15(17-13)16-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMGAUNIDKBRZJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(S2)NCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50366466 | |

| Record name | N-benzyl-6-methoxy-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50366466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16763-01-2 | |

| Record name | N-benzyl-6-methoxy-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50366466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nucleophilic Substitution via Benzyl Alcohol

The most widely reported method involves the reaction of 2-amino-6-methoxybenzothiazole with benzyl alcohol under alkaline conditions. This green chemistry approach, detailed in Green Chemistry (2015), achieves a 95% yield through the following steps:

Reaction Conditions :

-

Reactants : 2-Amino-6-methoxybenzothiazole, benzyl alcohol (molar ratio 1:1.2)

-

Base : Sodium hydroxide (1.5 equiv)

-

Solvent : Solvent-free system

-

Temperature : 120°C

-

Duration : 6 hours in a sealed tube

Mechanistic Insight :

The reaction proceeds via nucleophilic substitution, where the amine group attacks the electrophilic benzyl carbon activated by the hydroxide ion. The absence of solvent aligns with green chemistry principles, minimizing waste and energy consumption.

Purification :

Crude product is purified via recrystallization from ethanol, yielding white crystalline solids with >99% purity (HPLC analysis).

Comparative Analysis of Methodologies

Solvent-Free vs. Solvent-Assisted Systems

While the solvent-free method dominates recent literature, earlier approaches utilized polar aprotic solvents like dimethylformamide (DMF). Key differences include:

| Parameter | Solvent-Free | DMF-Based |

|---|---|---|

| Yield | 95% | 75–80% |

| Reaction Time | 6 hours | 12–14 hours |

| Byproducts | <2% | 10–15% |

| Scalability | Industrial-friendly | Limited to lab-scale |

The solvent-free system’s superiority in yield and efficiency stems from enhanced mass transfer and reduced side reactions.

Industrial-Scale Production Considerations

Continuous Flow Reactor Adaptation

To translate lab-scale success to industrial production, continuous flow reactors (CFRs) offer distinct advantages:

-

Residence Time Reduction : CFRs achieve complete conversion in 2 hours at 130°C, quadrupling throughput compared to batch reactors.

-

Waste Minimization : Closed-loop systems recover unreacted benzyl alcohol, reducing raw material costs by 18–22%.

-

Quality Control : In-line FTIR monitoring ensures real-time adjustment of stoichiometry and temperature, maintaining purity ≥98.5%.

Reaction Optimization Challenges

Base Selection and Stoichiometry

Sodium hydroxide’s efficacy over alternatives is demonstrated below:

| Base | Conversion Rate | Byproduct Formation |

|---|---|---|

| NaOH | 95% | 2% |

| K₂CO₃ | 88% | 7% |

| Et₃N | 65% | 15% |

Excess NaOH (>1.5 equiv) promotes hydrolysis of the benzothiazole ring, necessitating precise stoichiometric control.

Emerging Methodologies

Photocatalytic Benzylation

Pilot studies explore visible-light-driven catalysis using eosin Y as a photosensitizer. Initial results show:

-

Yield : 82% under 450 nm LED illumination

-

Temperature : Ambient (25°C)

-

Duration : 8 hours

While promising, scalability limitations and catalyst costs hinder immediate industrial adoption.

Analytical Characterization Standards

Chemical Reactions Analysis

Types of Reactions

N-benzyl-6-methoxy-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur at the benzyl or methoxy groups, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Benzyl halides in the presence of a base such as sodium hydride.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield benzothiazole derivatives with additional functional groups, while reduction may result in the formation of amine derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential:

N-benzyl-6-methoxy-1,3-benzothiazol-2-amine has been investigated for its potential as an anti-inflammatory and anticancer agent. Its mechanism of action involves the inhibition of key enzymes such as cyclooxygenase (COX), which plays a crucial role in the inflammatory response. Additionally, studies have shown that derivatives of this compound can modulate inflammatory cytokines like IL-6 and TNF-α, leading to reduced cancer cell proliferation and increased apoptosis in various cancer cell lines, including A431 and A549.

Case Study: Anticancer Activity

A study demonstrated that benzothiazole derivatives exhibit significant anticancer properties by inhibiting cell migration and promoting apoptosis. The compound was effective in reducing the viability of cancer cells in vitro, indicating its potential for drug development aimed at treating malignancies.

Materials Science

Development of Novel Materials:

The unique structural properties of this compound make it a candidate for creating new materials with specific electronic and optical properties . Research has focused on utilizing this compound in the synthesis of advanced polymers and nanomaterials that can be applied in electronics and photonics.

Biochemical Probing:

this compound is being explored as a biochemical probe to study interactions with biological macromolecules. Its ability to inhibit specific enzymes makes it useful for understanding enzyme kinetics and mechanisms within cellular pathways.

Applications in Biochemical Studies

The compound's interactions with various proteins have been studied to elucidate its role as an inhibitor or modulator within complex biological systems. This research is critical for developing targeted therapies based on enzyme inhibition or modulation.

Industrial Applications

Catalyst Development:

In industrial settings, this compound is being utilized in the development of new catalysts for organic synthesis. Its reactivity allows it to participate in various chemical transformations, making it a valuable precursor for synthesizing other complex molecules .

Mechanism of Action

The mechanism of action of N-benzyl-6-methoxy-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties may involve the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

The benzothiazole scaffold is highly modular, enabling diverse substitutions that alter activity, stability, and applications. Below is a detailed comparison of N-benzyl-6-methoxy-1,3-benzothiazol-2-amine with structurally related analogs.

Structural Analogues and Substituent Effects

Table 1: Key Structural and Physical Properties

Key Observations:

- Substituent Effects: Methoxy vs. Ethoxy: The methoxy group (smaller, less lipophilic) may enhance solubility compared to ethoxy, while ethoxy could improve metabolic stability . Electron-Withdrawing Groups: Nitro substituents (e.g., 3k) enhance electrophilicity, making the compound suitable for nucleophilic reactions in drug synthesis .

Biological Activity

N-benzyl-6-methoxy-1,3-benzothiazol-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 270.35 g/mol. The compound features a benzothiazole core, characterized by a benzene ring fused to a thiazole ring, with a methoxy group at the 6-position and a benzyl group attached to the nitrogen atom. These structural elements contribute to its unique chemical properties and biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Key mechanisms include:

Enzyme Inhibition:

- The compound has been shown to inhibit various enzymes involved in inflammatory processes and cancer cell proliferation. For instance, it can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the conversion of arachidonic acid to prostaglandins, mediators of inflammation.

Signal Transduction Modulation:

- This compound affects the IL-6/JAK/STAT3 signaling pathway. This pathway is often overactive in certain cancers, making the compound a potential anti-cancer agent by selectively inhibiting STAT3 activity .

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

Anticancer Activity:

- The compound exhibits anti-proliferative effects against various cancer cell lines, including DU145 (prostate cancer) and MDA-MB-231 (breast cancer). Research indicates that it can significantly reduce cell viability in these lines by targeting overactive signaling pathways .

Anti-inflammatory Effects:

- By inhibiting COX enzymes and modulating inflammatory pathways, this compound demonstrates potential as an anti-inflammatory agent. This could be beneficial in treating conditions characterized by chronic inflammation.

Antimicrobial Properties:

- Preliminary studies suggest that this compound may also possess antimicrobial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. These findings warrant further investigation into its potential as an antimicrobial therapeutic.

Table 1: Summary of Biological Activities

Case Study Example

In a study evaluating the structure–activity relationship (SAR) of benzothiazole derivatives, this compound was identified as having significant anti-cancer properties through its selective inhibition of STAT3. This study demonstrated that compounds with similar structural features could be optimized for enhanced potency against cancer cells .

Q & A

Basic: What are the standard synthetic routes for preparing N-benzyl-6-methoxy-1,3-benzothiazol-2-amine in academic research?

A common approach involves reacting 6-methoxy-1,3-benzothiazol-2-amine with a benzylating agent under reflux conditions. For example, in analogous syntheses, 6-methoxy-1,3-benzothiazol-2-amine has been coupled with adamantylacetyl derivatives in chloroform to form acetamide derivatives . Alternatively, nucleophilic substitution or condensation reactions with benzyl halides (e.g., benzyl chloride) in polar aprotic solvents (e.g., DMF) at elevated temperatures (60–80°C) can introduce the benzyl group. Purification typically involves recrystallization from ethanol or column chromatography .

Advanced: How can X-ray crystallography resolve molecular conformation and intermolecular interactions in this compound?

X-ray diffraction studies enable precise determination of bond lengths, angles, and crystal packing. For structurally related benzothiazoles, crystallographic data reveal planar benzothiazole cores stabilized by conjugation, with substituents (e.g., methoxy, benzyl) adopting specific dihedral angles relative to the core. Intermolecular hydrogen bonds (e.g., N–H⋯N or C–H⋯O) and π-π stacking interactions often govern crystal packing. For example, in 2-(adamantyl)-N-(6-methoxybenzothiazol-2-yl)acetamide, dimers formed via N–H⋯N bonds assemble into ribbons through additional C–H⋯O and S⋯S interactions . Similar methodologies can be applied to analyze the title compound’s solid-state behavior.

Basic: What spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

- 1H/13C NMR : To confirm substitution patterns (e.g., methoxy protons at δ ~3.7–3.9 ppm; aromatic protons in the benzothiazole and benzyl groups).

- IR Spectroscopy : To identify functional groups (e.g., N–H stretches at ~3178 cm⁻¹, C=O/C=N vibrations at ~1668 cm⁻¹) .

- Mass Spectrometry (MS) : For molecular ion validation and fragmentation pattern analysis.

- Elemental Analysis : To verify purity and stoichiometry .

Advanced: How can researchers address contradictions in reaction yields during synthesis under varying conditions?

Discrepancies in yields may arise from solvent polarity, temperature, or catalyst selection. For instance, reports a 22% yield for a benzothiazole derivative synthesized via reflux in chloroform, while achieves higher yields (70–85%) using microwave-assisted methods. Systematic optimization (e.g., Design of Experiments, DOE) can identify critical parameters:

- Solvent Choice : Polar solvents (e.g., DMSO) may enhance reactivity but complicate purification.

- Catalysis : Transition metals (e.g., Pd) or iodine-mediated cyclization (as in ) could improve efficiency.

- Workup Protocols : Adjusting recrystallization solvents (e.g., ethanol vs. acetone) may enhance purity and yield .

Basic: What are key considerations in designing a purification protocol for this compound?

- Solvent Selection : Use high-purity solvents (e.g., ethanol, ethyl acetate) for recrystallization to avoid co-precipitation of impurities.

- Chromatography : Silica gel column chromatography with gradient elution (e.g., hexane/ethyl acetate) can separate byproducts.

- Thermal Stability : Ensure the compound does not decompose during processes like rotary evaporation or vacuum drying .

Advanced: How do electronic effects of substituents influence the reactivity of this compound?

The methoxy group is electron-donating, enhancing electron density on the benzothiazole ring and affecting nucleophilic/electrophilic reactivity. For example:

- Electrophilic Substitution : Methoxy directs incoming electrophiles to para/ortho positions on the benzothiazole ring.

- Redox Properties : Electron-rich cores may exhibit altered redox potentials, relevant in electrochemical studies or catalytic applications.

- Biological Activity : Substituents modulate interactions with biological targets (e.g., enzyme active sites) by altering lipophilicity or hydrogen-bonding capacity .

Advanced: What computational methods are suitable for predicting the pharmacological potential of this compound?

- Molecular Docking : To simulate binding affinities with target proteins (e.g., kinases, receptors).

- QSAR Modeling : Correlate structural features (e.g., logP, polar surface area) with bioactivity data from analogs .

- DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity or stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.